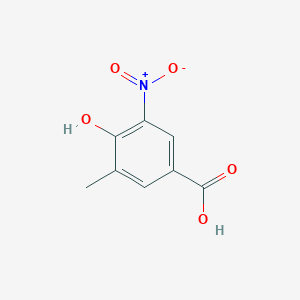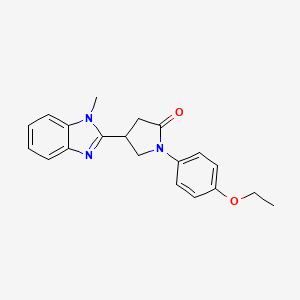
4-Hydroxy-3-methyl-5-nitrobenzoic acid
Übersicht
Beschreibung
“4-Hydroxy-3-methyl-5-nitrobenzoic acid” is a type of aromatic compound that contains a hydroxy group (-OH), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzoic acid molecule . The presence of these functional groups can significantly influence the chemical behavior of the compound.
Synthesis Analysis
The synthesis of similar compounds often involves nitration reactions, where a nitro group is introduced into the molecule . The exact method would depend on the specific positions of the functional groups in the molecule .
Molecular Structure Analysis
The molecular structure of such compounds typically includes a benzene ring (a six-carbon ring with alternating double bonds), with the hydroxy, methyl, and nitro groups attached at specific positions .
Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely, depending on the specific functional groups present and their positions . Nitro compounds, for example, are known to undergo a variety of reactions, including reduction to amines and displacement reactions with nitrite ions .
Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be influenced by the presence and position of the functional groups . For example, the presence of a nitro group can increase the polarity of the molecule, affecting its solubility and reactivity .
Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
4-Hydroxy-3-methyl-5-nitrobenzoic acid has been studied for its structural properties. For example, the molecule 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a derivative of this compound, was found to crystallize as hydrogen-bonded dimers with specific dihedral angles of the substituent groups. This structural study aids in understanding molecular interactions and properties (Jedrzejas et al., 1995).
Interaction and Bonding Studies
Studies on molecules like Methyl 4-hydroxy-3-nitrobenzoate, closely related to this compound, provide insights into hydrogen bonding and pi-stacking interactions. These studies are significant for understanding how such molecules interact in various environments (Xin-ling Fu et al., 2012).
Anticonvulsant Activity Analysis
Research into the anticonvulsant activities of metal complexes with compounds like 3-nitro-4-hydroxybenzoic acid highlights potential therapeutic applications. These studies involve understanding the chemical and physical properties that may account for anticonvulsant activities (D'angelo et al., 2008).
Crystallography and Chemical Interactions
Crystallographic studies of various benzoic acid derivatives, including those structurally similar to this compound, provide insights into their electronic structure and molecular interactions. This research is pivotal for the development of new materials and understanding of molecular behavior (Pramanik et al., 2019).
Plant Interaction Studies
Some derivatives of this compound have been examined for their ability to induce chlorosis in plants. This research helps in understanding the biological activity of such compounds in an ecological context (Dimmock, 1967).
Wirkmechanismus
Target of Action
Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets .
Mode of Action
Nitro compounds generally exhibit their effects through the nitro group (-NO2), which is a hybrid of two equivalent resonance structures . This group has a full positive charge on nitrogen and a half-negative charge on each oxygen , which can interact with various biological targets.
Biochemical Pathways
It’s worth noting that benzoxazole derivatives, which can be synthesized using compounds like 4-hydroxy-3-methyl-5-nitrobenzoic acid, have been extensively used as a starting material for different mechanistic approaches in drug discovery .
Pharmacokinetics
Nitro compounds generally exhibit lower volatility than ketones of about the same molecular weight due to the polar character of the nitro group .
Result of Action
Benzoxazole derivatives, which can be synthesized using compounds like this compound, exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Action Environment
The nitro group in nitro compounds can interact with various environmental factors due to its polar nature .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The nitro group in 4-Hydroxy-3-methyl-5-nitrobenzoic acid is a strong electron-withdrawing group, which can influence the compound’s reactivity and interactions with other molecules . The hydroxyl and carboxyl groups can form hydrogen bonds with enzymes, proteins, and other biomolecules, potentially influencing their function .
Cellular Effects
The exact cellular effects of this compound are not well-studied. Nitro compounds are known to interact with cellular processes. For instance, they can influence gene expression, cellular metabolism, and cell signaling pathways .
Molecular Mechanism
The nitro group can undergo various reactions, including reduction to an amino group, which can further react with other molecules . The hydroxyl and carboxyl groups can also participate in various reactions, potentially leading to changes in gene expression or enzyme activity .
Temporal Effects in Laboratory Settings
Nitro compounds are generally stable under normal conditions but can degrade under certain conditions, such as high temperature or in the presence of reducing agents .
Dosage Effects in Animal Models
Nitro compounds can have toxic effects at high doses .
Metabolic Pathways
Nitro compounds can be metabolized in various ways, including reduction to amino compounds .
Transport and Distribution
The compound’s polarity and ability to form hydrogen bonds suggest that it could interact with various transporters or binding proteins .
Subcellular Localization
Its chemical properties suggest that it could localize to various compartments or organelles based on its interactions with other molecules .
Eigenschaften
IUPAC Name |
4-hydroxy-3-methyl-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14/h2-3,10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQMLPTXBVNUBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate](/img/structure/B2425693.png)
![2-[4-(6-Bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetamide](/img/structure/B2425694.png)

![1-(azepan-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2425697.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2425700.png)
![6-Cyclopentyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2425701.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 5-chloro-2-fluorobenzoate](/img/structure/B2425705.png)

![Ethyl 2-methyl-5-[(4-methylbenzoyl)-(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2425708.png)
![Methyl 4-(2-chlorophenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2425710.png)

![3-(3-Bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline](/img/structure/B2425715.png)